molecular formula C15H11FO4 B6369579 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261974-70-2

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6369579
CAS No.: 1261974-70-2
M. Wt: 274.24 g/mol
InChI Key: JHHPFZHECHBZHD-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro group and a methoxycarbonyl group

Properties

IUPAC Name

4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-6-7-12(13(16)8-11)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHPFZHECHBZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683357
Record name 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-70-2
Record name 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxycarbonylphenylboronic acid and benzoic acid derivatives.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is commonly employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzoic acid derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxycarbonyl group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonyl-2-fluorophenylboronic acid
  • 2-Fluoro-4-methoxycarbonylbenzeneboronic acid

Uniqueness

4-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the fluoro and methoxycarbonyl groups play a crucial role in the compound’s activity and functionality.

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